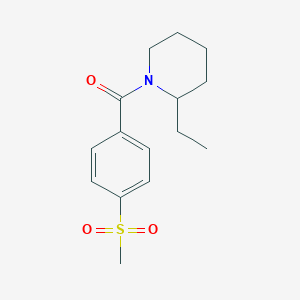
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone, also known as EPM or NS-106, is a novel compound that has gained attention in the scientific community due to its potential applications in research. EPM is a synthetic compound that belongs to the class of piperidine derivatives and has a molecular weight of 349.48 g/mol.
作用机制
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nAChR by binding to a site on the receptor that is distinct from the acetylcholine binding site. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone enhances the activity of the α7 nAChR by increasing the receptor's sensitivity to acetylcholine, resulting in increased ion channel opening and neurotransmitter release. The enhanced activity of the α7 nAChR leads to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have a range of biochemical and physiological effects in animal models. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to enhance cognitive function, improve memory, and increase attention and focus. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has a relatively short half-life of approximately 2 hours and is rapidly eliminated from the body.
实验室实验的优点和局限性
One of the main advantages of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is its potential as a tool for scientific research. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone can be used to study the role of the α7 nAChR in cognitive function and neuroprotection. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone in lab experiments. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has a relatively short half-life, which may limit its effectiveness in long-term studies. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone also has potential side effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for research on (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone. One area of research is the development of more potent and selective positive allosteric modulators of the α7 nAChR. Another area of research is the investigation of the potential therapeutic applications of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone in neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone and its potential side effects.
合成方法
The synthesis of (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone involves the reaction between 2-ethylpiperidine and 4-methylsulfonylbenzoyl chloride in the presence of a base such as sodium hydroxide. The reaction yields (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone as a white crystalline solid with a purity of over 95%. The synthesis method is relatively simple and can be performed in a laboratory setting.
科学研究应用
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has been shown to enhance the activity of the α7 nAChR, leading to improved cognitive function in animal models. (2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-3-13-6-4-5-11-16(13)15(17)12-7-9-14(10-8-12)20(2,18)19/h7-10,13H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNPQDENURHMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylpiperidin-1-yl)-(4-methylsulfonylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B7545295.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)


![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)
![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![3-[(2-bromophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545381.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)